molecular formula C22H22N2O3 B2540484 N-(2-methoxy-5-methylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 932963-02-5

N-(2-methoxy-5-methylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2540484
CAS RN: 932963-02-5
M. Wt: 362.429
InChI Key: KGBHMCUDUYLSGE-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxy-5-methylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex organic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer certain aspects of its structure and properties.

Synthesis Analysis

The synthesis of related N-methoxy-N-methylamides, which are effective acylating agents, is typically achieved through the condensation of carboxylic acids and N,O-dimethylhydroxylamine hydrochloride, using coupling reagents such as oxalyl chloride . This method could potentially be adapted for the synthesis of the compound , considering its amide functional groups and the presence of a methoxy substituent.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . For instance, the structure of a related benzamide compound was determined to crystallize in a triclinic system, and its molecular geometry was confirmed with density functional theory (DFT) calculations . These methods could be applied to determine the precise molecular structure of "N-(2-methoxy-5-methylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide".

Chemical Reactions Analysis

The reactivity of similar molecules has been investigated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies can provide insights into the chemical behavior of the compound, such as its reactivity in the presence of free radicals, which is relevant for understanding its antioxidant properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, including their electronic properties like HOMO and LUMO energies, as well as thermodynamic properties, have been calculated using DFT . These properties are crucial for predicting the behavior of the compound under different conditions and could be similarly calculated for the compound to understand its stability, reactivity, and potential applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of similar compounds involve comprehensive chemical processes, demonstrating their potential in various scientific applications. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides shows the complex chemical reactions and the importance of structural analysis for new compounds' development, indicating a methodological approach that could apply to the chemical (Hassan, Hafez, & Osman, 2014).

Cytotoxicity Studies

Similar compounds have been evaluated for their cytotoxic activity against various cancer cell lines, indicating the potential use of N-(2-methoxy-5-methylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in cancer research. The study on the cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives against Ehrlich Ascites Carcinoma (EAC) cells is a testament to this application (Hassan, Hafez, & Osman, 2014).

Molecular Structure Analysis

The investigation into the molecular structure and conformation, such as the study on solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provides insights into how similar compounds' physical and chemical properties can be understood and optimized for various scientific applications (Banerjee et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions involving this compound could include exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15-6-4-7-17(12-15)14-24-11-5-8-18(22(24)26)21(25)23-19-13-16(2)9-10-20(19)27-3/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBHMCUDUYLSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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